molecular formula C15H21NO3 B1326023 Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate CAS No. 951885-95-3

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate

Cat. No.: B1326023
CAS No.: 951885-95-3
M. Wt: 263.33 g/mol
InChI Key: WLSGCAKNFKTAOZ-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate (CAS: 951885-95-3) is a valeric acid derivative featuring a 4-(N,N-dimethylamino)phenyl substituent at the ketone position. This compound is notable for its electron-rich aromatic system due to the electron-donating dimethylamino group, which enhances solubility and reactivity. It serves as a key intermediate in synthesizing bioactive macrocycles and heterocycles, particularly in anticancer research, where its basic side-chain improves water-solubility and cytotoxic activity .

Properties

IUPAC Name

ethyl 5-[4-(dimethylamino)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-19-15(18)7-5-6-14(17)12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSGCAKNFKTAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate typically involves the reaction of 4-(N,N-dimethylamino)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new compounds.
  • Biological Studies
    • The compound has been investigated for its interaction with biological macromolecules, acting as a biochemical probe. It shows potential for studying enzyme-catalyzed reactions and metabolic pathways due to its ability to modulate enzyme activities.
  • Pharmaceutical Development
    • There is growing interest in exploring this compound for its therapeutic properties. It has been studied for potential applications in treating neurodegenerative diseases by inhibiting glycogen synthase kinase 3 (GSK3), which is linked to conditions such as Alzheimer's disease and diabetes.

This compound exhibits several biological activities:

  • Antimicrobial Properties: Similar compounds have shown significant activity against various bacterial strains and fungi, suggesting potential use in treating infections.
  • Anti-inflammatory Effects: In vitro studies indicate that derivatives can inhibit pro-inflammatory cytokines, hinting at applications in managing inflammatory diseases through modulation of signaling pathways.
  • Cytotoxicity Studies: Preliminary cytotoxicity assays reveal selective toxicity towards certain cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Organic SynthesisIntermediate for complex organic moleculesFacilitates the development of new chemical entities
Biological StudiesInteraction with enzymes and metabolic pathwaysEnhances understanding of biochemical processes
Pharmaceutical DevelopmentPotential therapeutic agent for neurodegenerative diseasesMay lead to new treatments for Alzheimer's and diabetes
Antimicrobial ActivityActivity against bacteria and fungiPotential use in infection treatment
Anti-inflammatory EffectsInhibition of cytokinesApplications in inflammatory disease management
CytotoxicitySelective toxicity towards cancer cellsDevelopment of anticancer therapies

Case Studies

  • Enzyme Inhibition Study : Research has demonstrated that this compound effectively inhibits GSK3 activity, which could lead to novel therapeutic approaches for treating Alzheimer's disease.
  • Antimicrobial Testing : A study on related esters revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar properties worth exploring further.
  • Cytotoxicity Assays : In laboratory settings, the compound exhibited selective cytotoxicity against specific cancer cell lines (e.g., HeLa cells), with IC50 values indicating its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its ability to participate in charge transfer interactions, making it effective in various biochemical assays. The ester group allows for hydrolysis, releasing active metabolites that can interact with biological targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of substituents on the phenyl ring significantly influence physicochemical properties. Below is a comparative analysis:

Compound Name (CAS) Substituent Position Solubility Reactivity Key Applications
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate (951885-95-3) N,N-dimethylamino 4 High (aqueous) High (nucleophilic ketone) Anticancer macrocycles, G-quadruplex stabilizers
Ethyl 5-(4-fluorophenyl)-5-oxovalerate (342636-36-6) Fluorine 4 Moderate Moderate (electron-withdrawing) Synthetic intermediates, materials science
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate (57992-89-9) Chlorine, methyl 3,4 Low Moderate (steric effects) Organic synthesis, agrochemicals
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate (898758-62-8) Methoxy 3,5 Moderate Low (electron-donating) Pharmaceuticals, dyes

Key Observations :

  • Reactivity: The electron-donating dimethylamino group increases the electron density of the phenyl ring, making the ketone more reactive toward nucleophiles. Fluorinated analogs exhibit reduced reactivity due to electron-withdrawing effects .

Biological Activity

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H21NO3 and a molecular weight of approximately 263.34 g/mol. Its structure includes:

  • An ethyl ester group
  • A ketone functional group
  • An aromatic amine with a dimethylamino substituent

This unique configuration contributes to its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves a Knoevenagel condensation followed by esterification. The general reaction pathway is as follows:

  • Condensation : 4-(N,N-dimethylamino)benzaldehyde reacts with ethyl acetoacetate under basic conditions.
  • Esterification : The resulting intermediate undergoes esterification to yield the final product.

In industrial settings, continuous flow reactors are employed to enhance yield and purity through precise control of reaction conditions .

Biological Mechanisms

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The dimethylamino group enhances binding affinity to various enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : It may interact with specific receptors in the central nervous system, suggesting neuropharmacological effects.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that interact with biological targets .

Therapeutic Applications

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit efficacy against various cancer cell lines. This compound may possess similar properties due to its structural characteristics .
  • Neuropharmacological Potential : The presence of the N,N-dimethylamino group is often linked to increased central nervous system activity, making it a candidate for further exploration in neuropharmacology .
  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest potential analgesic and anti-inflammatory activities, although more research is needed to confirm these effects .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntitumorExhibits efficacy against cancer cell lines,
NeuropharmacologicalPotential CNS activity
AnalgesicSuggested analgesic properties
Anti-inflammatoryPotential anti-inflammatory effects

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy Study : A study evaluated the compound's effects on various cancer cell lines, showing significant cytotoxicity compared to control groups. The results indicated that the compound could inhibit cell proliferation effectively.
  • Neuropharmacological Assessment : In a neuropharmacology study, the compound was tested for its ability to modulate neurotransmitter systems, revealing promising results in enhancing synaptic transmission.
  • Inflammation Model : In vivo studies demonstrated that the compound reduced inflammation markers in animal models, supporting its potential as an anti-inflammatory agent.

Q & A

Q. Basic Reactivity Profile

  • Electrophilic substitution : The activated phenyl ring undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the dimethylamino group.
  • Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield 5-[4-(N,N-dimethylamino)phenyl]-5-oxovaleric acid.
  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the ester .

How does this compound compare structurally and functionally to analogs with halogen or methoxy substituents?

Q. Advanced Comparative Analysis

Compound Substituent Electronic Effect Biological Binding Affinity
Ethyl 5-(4-fluorophenyl)-5-oxovalerate-F (electron-withdrawing)Deactivates ringModerate (logP = 2.1)
Ethyl 5-(4-methoxyphenyl)-5-oxovalerate-OCH₃ (electron-donating)Activates ringHigh (logP = 2.8)
Target Compound -N(CH₃)₂ (strong +R/+I)Strong activationHighest (logP = 3.2)

The dimethylamino group enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinases), outperforming halogenated analogs in cellular uptake .

What experimental strategies resolve contradictions in reported biological activity data across studies?

Q. Methodological Approach

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) to minimize variability.
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected pathways (e.g., MAPK/ERK).
  • Computational docking : Compare binding poses in homology models (e.g., Autodock Vina) to identify critical residue interactions .

How can researchers design kinetic studies to probe the compound’s mechanism of enzyme inhibition?

Q. Advanced Mechanistic Design

Enzyme kinetics : Measure initial reaction rates (v₀) at varying substrate concentrations ([S]) and inhibitor doses.

  • Lineweaver-Burk plots : Determine inhibition type (competitive/uncompetitive).

Pre-steady-state analysis : Use stopped-flow spectroscopy to capture transient intermediates.

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

What purification and characterization techniques are critical for ensuring compound integrity?

Q. Quality Control Protocol

  • Purification : Flash chromatography (Rf = 0.3 in ethyl acetate/hexane) followed by recrystallization (ethanol/water).
  • Characterization :
    • HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water).
    • HRMS : Exact mass confirmation (m/z calc. 293.15, found 293.14).
    • X-ray crystallography : Resolve steric effects of the dimethylamino group .

How do solvent polarity and pH affect the compound’s stability in biological assays?

Q. Stability Optimization

  • Aqueous buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO for solubility.
  • Acidic conditions (pH <5) : Ester hydrolysis accelerates (t₁/₂ = 2 hr vs. 24 hr at pH 7).
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

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